Bunitrolol

Overview

Description

Mechanism of Action

Target of Action

Bunitrolol is a beta-adrenergic antagonist . It primarily targets the β-adrenoceptors . These receptors play a crucial role in the cardiovascular system, regulating heart rate, and blood pressure. This compound has a greater beta 1 than beta 2 adrenergic activity and a weak alpha 1 blocking action .

Biochemical Pathways

It is known that this compound’s acute vasodilator effect is mainly due to its 1-adrenoceptor blocking action . This blocking action may contribute to the decrease in peripheral resistance in hypertensive patients treated chronically with this compound .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by human cytochromes P450 (CYP), specifically CYP2D6 and 1A2 . These enzymes are involved in the oxidative metabolism of this compound, leading to the formation of 4-hydroxythis compound . The enzyme kinetic parameters of CYP2D6 and 1A2 suggest that CYP2D6 is the predominant isozyme responsible for this reaction at a low substrate concentration range of this compound in the human liver .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of heart rate and blood pressure. By blocking the β-adrenoceptors, this compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This can help to reduce the strain on the heart and improve cardiac performance, particularly in patients with coronary artery disease .

Biochemical Analysis

Biochemical Properties

Bunitrolol functions as a beta-adrenergic antagonist, interacting with beta-adrenergic receptors on the surface of cells. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of heart rate, contractility, and vascular tone. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly in its metabolic pathways .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those in the cardiovascular system. It influences cell signaling pathways by blocking beta-adrenergic receptors, which are involved in the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). This inhibition leads to a reduction in cAMP levels, affecting cellular processes such as gene expression and cellular metabolism . In cardiac cells, this compound reduces the force of contraction and heart rate, thereby decreasing the oxygen demand of the heart .

Molecular Mechanism

At the molecular level, this compound acts by binding to beta-adrenergic receptors, preventing the binding of endogenous catecholamines. This competitive inhibition results in the blockade of the receptor’s activity, leading to a decrease in the activation of adenylate cyclase and a subsequent reduction in cAMP levels . The decrease in cAMP levels affects various downstream signaling pathways, including those involved in calcium ion regulation and muscle contraction . This compound also exhibits weak alpha-1 adrenergic blocking activity, which contributes to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and air . Long-term studies have indicated that this compound maintains its beta-blocking activity over extended periods, although some degradation products may form over time . In vitro and in vivo studies have demonstrated that this compound continues to exert its effects on cellular function, including the reduction of heart rate and blood pressure, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, this compound can cause bradycardia, hypotension, and other cardiovascular side effects . Studies have also shown that there is a threshold dose above which the risk of toxic effects increases significantly . These findings highlight the importance of careful dosage management in clinical settings to avoid adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is primarily metabolized in the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . The major metabolic pathway involves the hydroxylation of this compound to form 4-hydroxythis compound, which is then further metabolized and excreted . This metabolic process requires NADPH and is inhibited by compounds such as cimetidine, indicating the involvement of specific cytochrome P450 isoforms . The metabolism of this compound can affect its pharmacokinetics and overall efficacy, making it important to consider potential drug interactions in clinical practice.

Transport and Distribution

After administration, this compound is distributed throughout the body, with a particular affinity for cardiovascular tissues . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability . This compound is known to cross the blood-brain barrier, and its transport is mediated by P-glycoprotein, which actively effluxes the drug from the brain to the blood . This transport mechanism plays a crucial role in regulating the concentration of this compound in different tissues and its overall pharmacological effects.

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm, where it interacts with beta-adrenergic receptors on the cell membrane . The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to its target receptors to exert its effects . Additionally, this compound may undergo post-translational modifications that influence its localization and function within the cell . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

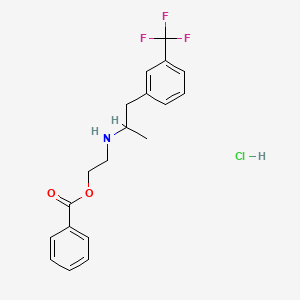

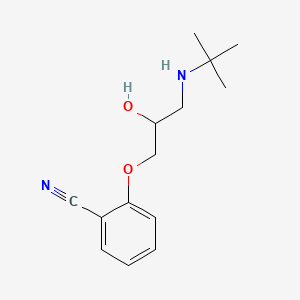

Bunitrolol is synthesized through a multi-step process. The synthesis begins with 2-hydroxybenzonitrile, which is treated with epichlorohydrin and sodium hydroxide to form an epoxide . This epoxide is then reacted with tert-butylamine to produce this compound . Industrial production methods often involve optimizing reaction parameters such as temperature and substrate concentration to achieve high yields and purity .

Chemical Reactions Analysis

Bunitrolol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-hydroxythis compound.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly involving the hydroxyl group.

Common reagents used in these reactions include sodium hydroxide for epoxide formation and tert-butylamine for the final synthesis step . The major products formed from these reactions include the desired this compound and its oxidized form, 4-hydroxythis compound .

Scientific Research Applications

Bunitrolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Bunitrolol is similar to other beta-adrenergic antagonists such as bucindolol, epanolol, and cyanopindolol . this compound is unique in its specific beta-adrenergic blocking activity and its weak alpha-1 blocking action . This combination of activities makes it particularly effective in treating certain cardiovascular conditions .

Similar Compounds

- Bucindolol

- Epanolol

- Cyanopindolol

Properties

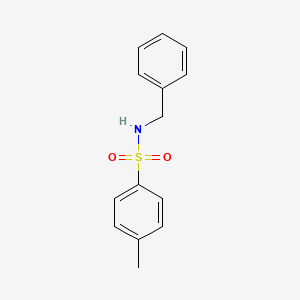

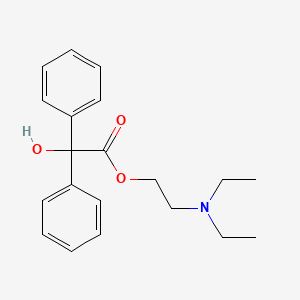

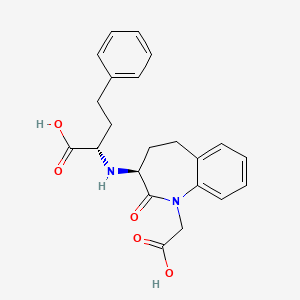

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVQSRCYSKKPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022701 | |

| Record name | Bunitrolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34915-68-9 | |

| Record name | (±)-Bunitrolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34915-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunitrolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034915689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunitrolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNITROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2613LO055 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.